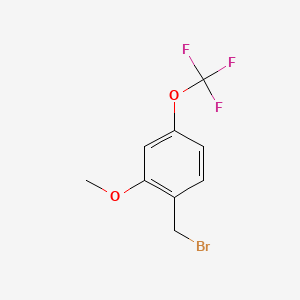
2-メトキシ-4-(トリフルオロメトキシ)ベンジルブロミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methoxy-4-(trifluoromethoxy)benzyl bromide is an organic compound with the molecular formula C9H8BrF3O2. It is a derivative of benzyl bromide, where the benzene ring is substituted with methoxy and trifluoromethoxy groups. This compound is used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals .
科学的研究の応用
2-Methoxy-4-(trifluoromethoxy)benzyl bromide is utilized in various scientific research applications:
作用機序
Target of Action
2-Methoxy-4-(trifluoromethoxy)benzyl bromide is a synthetic intermediate that is primarily used in the Suzuki–Miyaura (SM) cross-coupling reaction . The primary targets of this compound are the organoboron reagents used in the SM coupling .
Mode of Action
The compound interacts with its targets through a process known as transmetalation, which is a key step in the SM coupling reaction . This process involves the transfer of an organoboron group from boron to palladium . The compound’s bromine atom plays a crucial role in this process, acting as a leaving group during the transmetalation step .
Biochemical Pathways
The SM coupling reaction is a critical biochemical pathway affected by this compound . This reaction is a widely-used method for forming carbon-carbon bonds, and it is particularly notable for its mild reaction conditions and tolerance of various functional groups . The compound’s role in this reaction can influence the formation of various organic compounds .
Pharmacokinetics
Its physical and chemical properties, such as its liquid form and density , may influence its behavior in a chemical reaction or a biological system.
Result of Action
The primary result of the compound’s action is the formation of new carbon-carbon bonds via the SM coupling reaction . This can lead to the synthesis of various organic compounds, including those with antitubercular and anti-allergic activities .
Action Environment
The compound’s action can be influenced by various environmental factors. For instance, the SM coupling reaction is typically carried out under mild conditions , and deviations from these conditions could impact the efficiency of the reaction. Additionally, the compound’s stability may be affected by factors such as temperature and the presence of other reactive species .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-4-(trifluoromethoxy)benzyl bromide typically involves the bromination of 2-Methoxy-4-(trifluoromethoxy)toluene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods: In industrial settings, the production of 2-Methoxy-4-(trifluoromethoxy)benzyl bromide may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, minimizing by-products and optimizing the overall efficiency of the synthesis .
Types of Reactions:
Substitution Reactions: 2-Methoxy-4-(trifluoromethoxy)benzyl bromide undergoes nucleophilic substitution reactions, where the bromine atom is replaced by various nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide.
Major Products:
類似化合物との比較
4-(Trifluoromethoxy)benzyl bromide: Similar in structure but lacks the methoxy group, which can affect its reactivity and applications.
2-Methoxy-4-(trifluoromethyl)benzyl bromide: Similar but with a trifluoromethyl group instead of trifluoromethoxy, leading to different electronic and steric properties.
4-(Trifluoromethyl)benzyl bromide: Lacks both the methoxy and trifluoromethoxy groups, resulting in distinct reactivity and uses.
Uniqueness: 2-Methoxy-4-(trifluoromethoxy)benzyl bromide is unique due to the presence of both methoxy and trifluoromethoxy groups, which can enhance its reactivity and selectivity in various chemical reactions.
特性
IUPAC Name |
1-(bromomethyl)-2-methoxy-4-(trifluoromethoxy)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3O2/c1-14-8-4-7(15-9(11,12)13)3-2-6(8)5-10/h2-4H,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNWHGFGOMOVIMV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)OC(F)(F)F)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90407443 |
Source


|
| Record name | 2-METHOXY-4-(TRIFLUOROMETHOXY)BENZYL BROMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90407443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886500-35-2 |
Source


|
| Record name | 2-METHOXY-4-(TRIFLUOROMETHOXY)BENZYL BROMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90407443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
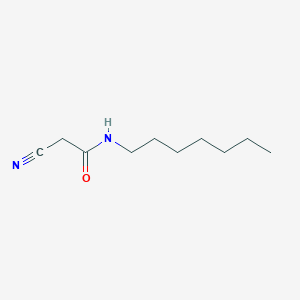
![1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylmethanamine](/img/structure/B1352319.png)
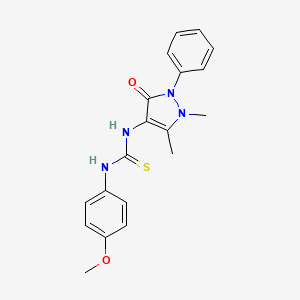
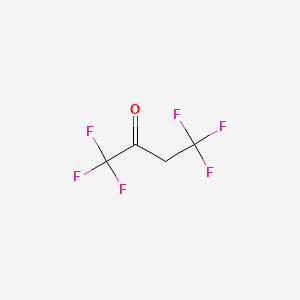
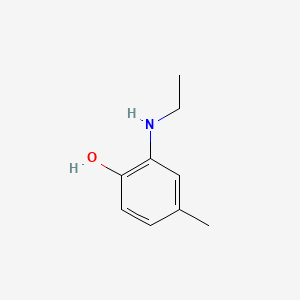
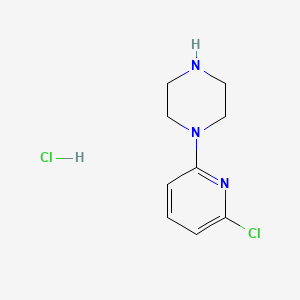
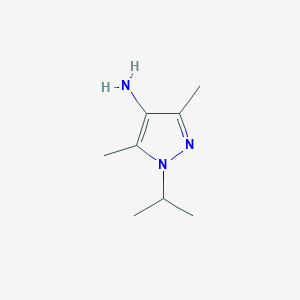
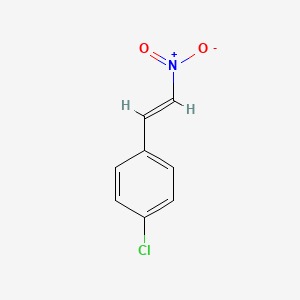
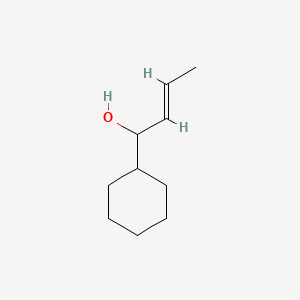

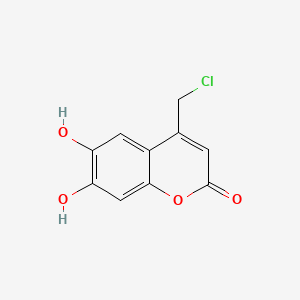
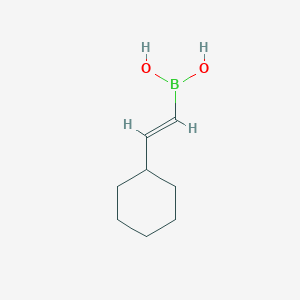
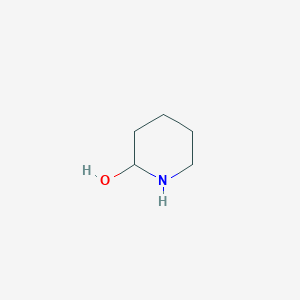
![7-nitro-1H-benzo[d][1,2,3]triazole-5-carboxylic acid](/img/structure/B1352358.png)
